molecular formula C14H10O2 B1609679 4,4'-Dihydroxytolan CAS No. 22608-45-3

4,4'-Dihydroxytolan

Cat. No.: B1609679
CAS No.: 22608-45-3
M. Wt: 210.23 g/mol
InChI Key: YAPDVYKTEDPFBG-UHFFFAOYSA-N
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Description

4,4'-Dihydroxytolan (C₁₄H₁₀O₂) is an acetylenic mesogen characterized by a biphenyl backbone linked via a carbon-carbon triple bond (C≡C), with hydroxyl (-OH) groups at the para positions of each aromatic ring. Its synthesis involves recrystallization from 40% aqueous ethanol, yielding 35% of a white crystalline solid with a melting point of 200–205°C (decomposition) . Key spectral features include:

  • IR: Strong -OH stretching at 3380 cm⁻¹ and acetylenic -C≡C- absorption at 2320 cm⁻¹.
  • Mass spectrometry: Parent ion at m/z 210.
  • Microanalysis: Experimental values (C 79.8%, H 5.1%) align with theoretical calculations (C 80.0%, H 4.8%) .

This compound serves as a critical monomer in thermotropic liquid crystal polymers (LCPs), enabling the formation of rigid, conjugated structures via condensation reactions with dicarboxylic acids (e.g., sebacoyl chloride) .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)ethynyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDVYKTEDPFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430782
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22608-45-3
Record name 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-Dihydroxytolan can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of green solvents and continuous flow setups to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4'-Dihydroxytolan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding dihydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4,4'-Dihydroxytolan has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of high-performance materials, such as polycarbonate plastics and epoxy resins.

Mechanism of Action

The mechanism of action of 4,4'-Dihydroxytolan involves its interaction with various molecular targets and pathways. The hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights structural distinctions between 4,4'-dihydroxytolan and analogous biphenyl derivatives:

Table 1: Structural Comparison

Compound Central Group Functional Groups Backbone Key Applications
This compound C≡C -OH Biphenyl Liquid crystal polymers
4,4'-Sulfonyldiphenol SO₂ -OH Biphenyl Polysulfones, flame retardants
4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A) C(CH₃)₂ -OH Biphenyl Polycarbonates, epoxy resins
4,4'-Diisocyanatodiphenylmethane (MDI) CH₂ -NCO Diphenylmethane Polyurethanes, adhesives
4,4'-Diaminomethylbiphenyl CH₂NH₂ -NH₂ Biphenyl Pharmaceutical intermediates

Physical and Chemical Properties

Table 2: Thermal and Spectral Properties

Compound Melting Point (°C) Decomposition Key Spectral Features
This compound 200–205 Yes IR: 3380 (-OH), 2320 (-C≡C-) cm⁻¹; MS: m/z 210
4,4'-Sulfonyldiphenol ~250 No IR: 1250 (S=O), 3400 (-OH) cm⁻¹
Bisphenol A 155–158 No IR: 3350 (-OH), 1510 (C-O) cm⁻¹
MDI ~40 (liquid) No IR: 2270 (-NCO) cm⁻¹

Key Research Findings

Synthetic Challenges : The formation of this compound via rearrangement of 1,1,1-trichloro-2,2-bis(p-hydroxyphenyl)ethane () competes with side products like 4,4'-dihydroxybenzil, necessitating precise reaction control .

Purity Considerations: Derivatives of 4,4'-dichloromethylbiphenyl (e.g., 4,4'-diaminomethylbiphenyl) require advanced purification techniques (e.g., ether washing) to isolate isomers, a challenge less prevalent in dihydroxytolan synthesis .

Thermal Behavior: Dihydroxytolan’s decomposition near its melting point limits processing temperatures, whereas sulfonyldiphenol and MDI-based polymers tolerate higher thermal stress .

Biological Activity

4,4'-Dihydroxytolan, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups attached to the aromatic ring of tolan. Its molecular formula is C8H8O2C_8H_8O_2, and it exhibits properties typical of phenolic compounds, including antioxidant activity due to the presence of hydroxyl groups.

Antioxidant Activity

Numerous studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can help mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens.

  • Case Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL .

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. This compound has been shown to modulate inflammatory pathways.

  • Research Findings : In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver; specific metabolic pathways require further elucidation.
  • Excretion : Primarily renal excretion.

Safety and Toxicity

The safety profile of this compound is essential for its potential therapeutic use. Current studies indicate low toxicity levels at therapeutic doses; however, long-term studies are necessary to confirm its safety.

Research Tables

Biological ActivityConcentration (µg/mL)Reference
Antioxidant Activity10 - 100
Antimicrobial Activity50
Anti-inflammatory Effects25 - 100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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